

switch II pocket S-IIP KRAS G12C structure

Author: Smolecule Technical Support Team. **Date:** February 2026

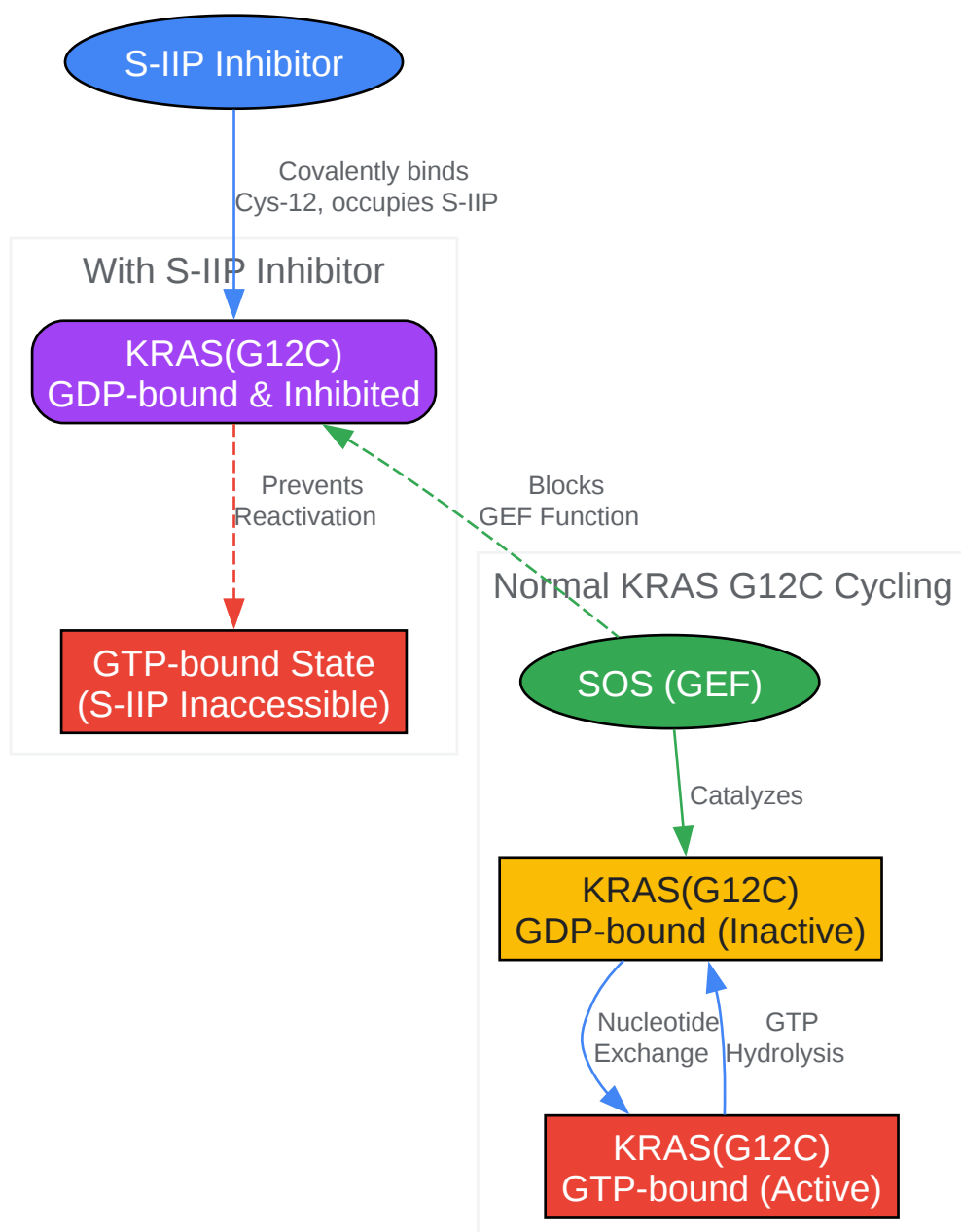
Compound Focus: KRAS G12C inhibitor 43

Cat. No.: S12884667

Get Quote

Structural Mechanism of S-IIP Inhibitors

The following diagram illustrates the allosteric mechanism by which S-IIP inhibitors lock the KRAS G12C protein in an inactive state.



[Click to download full resolution via product page](#)

Figure: S-IIP inhibitors bind the inactive, GDP-bound KRAS G12C, preventing transition to the active GTP-state and blocking GEF-mediated reactivation.

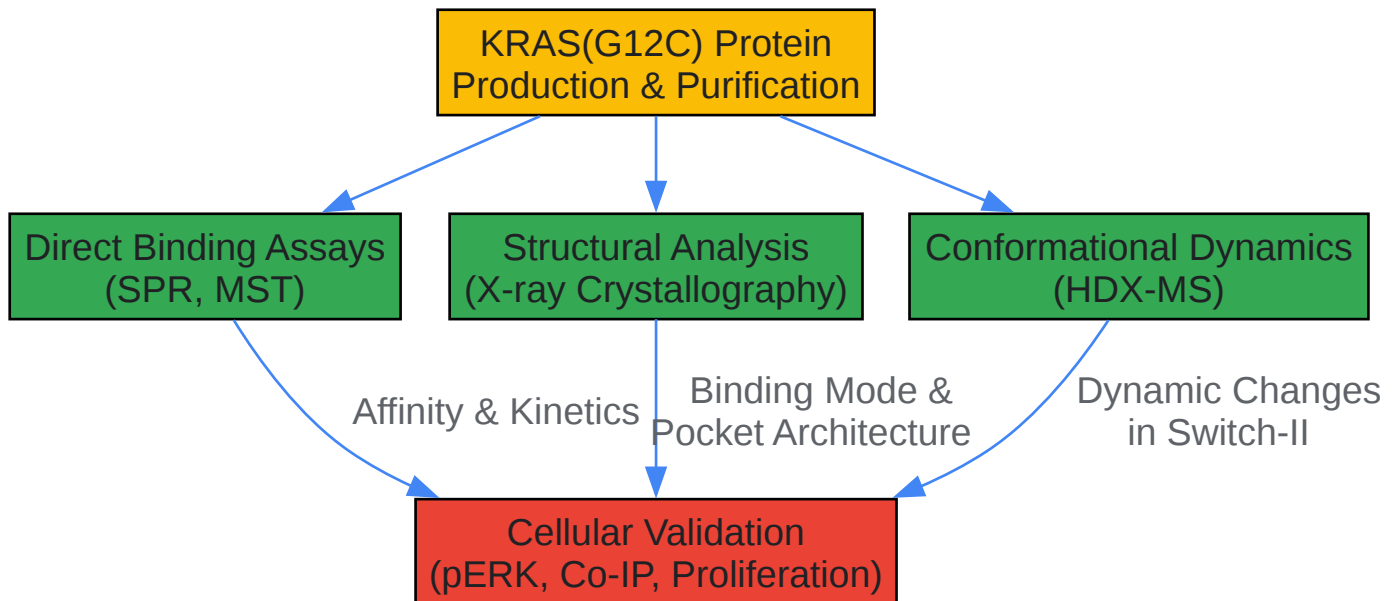
S-IIP inhibitors feature a common pharmacophore [1]:

- **Electrophilic Warhead:** An acrylamide or vinyl sulfonamide that forms a covalent bond with the thiol side chain of cysteine-12 [2].
- **Rigid Core:** A quinazoline or similar scaffold that occupies the central S-IIP [3] [1].

- **Hydrophobic Extension:** An aromatic group that projects into an adjacent hydrophobic sub-pocket, providing high-affinity binding [2] [1].

Key Experimental Techniques for S-IIP Characterization

Studying the S-IIP and its inhibitors requires a combination of structural, biophysical, and cellular techniques. The workflow for a typical biophysical characterization is shown below.



[Click to download full resolution via product page](#)

Figure: A multi-technique workflow for characterizing S-IIP inhibitor binding and mechanism.

The table below details the application and key findings of these core methodologies.

Method	Application	Key Insights & Measurements
X-ray Crystallography	Determining high-resolution 3D structures of KRAS-inhibitor complexes [4] [2].	Revealed the induced-fit nature of the S-IIP, precise atomic interactions, and conformational changes in switch-I/II [2].
Hydrogen/Deuterium Exchange Mass	Probing protein dynamics and conformational changes [3].	Can discriminate between different S-IIP binder chemotypes by

Method	Application	Key Insights & Measurements
Spectrometry (HDX-MS)		detecting differences in switch-II flexibility and solvent accessibility [3].
Surface Plasmon Resonance (SPR)	Measuring binding affinity (KD), association/dissociation rates [5].	Used to determine nM-pM affinity for reversible inhibitors and to characterize binding to various KRAS mutants (G12C/D/V, Q61R, etc.) [5].

| **Cellular Assays** | Validating target engagement and functional effects in KRAS G12C mutant cell lines [3] [2]. | **pERK Western Blot**: Measures inhibition of MAPK signaling [3]. **Co-immunoprecipitation (Co-IP)**: Shows disrupted binding between KRAS and effectors like RAF [2]. **Cell Proliferation**: Determines anti-tumor efficacy (IC50) [1]. |

Current Clinical Inhibitors and Resistance

The pioneering S-IIP inhibitors, **sotorasib (AMG510)** and **adagrasib (MRTX849)**, are now FDA-approved [6] [7]. Newer clinical candidates like **GDC-6036 (divarasib)** and **LY3537982 (olomorasib)** show high affinity but display differential susceptibility to common resistance-associated co-mutations [4]:

- A mutation at **Y96** reduces the affinity of both GDC-6036 and LY3537982.
- A mutation at **H95** negatively impacts GDC-6036 but not LY3537982 [4].

The field is rapidly advancing with strategies to overcome resistance, including:

- **Pan-KRAS inhibitors** (e.g., BI-2865) that bind reversibly to multiple KRAS mutants [4] [5].
- **Tricomplex inhibitors** (e.g., RMC-6291) that recruit cyclophilin A to form an inactive complex with KRAS, effective for both GDP and GTP-bound states [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Structure-Based Design and Synthesis of Novel Highly ... [sciencedirect.com]
2. K-Ras(G12C) inhibitors allosterically control GTP affinity and ... [pmc.ncbi.nlm.nih.gov]
3. KRAS G12C Drug Development: Discrimination between ... [pmc.ncbi.nlm.nih.gov]
4. Binding modes of the KRAS(G12C) inhibitors GDC-6036 and LY3537982 revealed by all atom molecular dynamics simulations | Scientific Reports [nature.com]
5. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
6. a comprehensive review on direct KRAS G12C inhibitors [jeccr.biomedcentral.com]
7. KRAS mutation: from undruggable to druggable in cancer [nature.com]

To cite this document: Smolecule. [switch II pocket S-IIP KRAS G12C structure]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12884667#switch-ii-pocket-s-iip-kras-g12c-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com